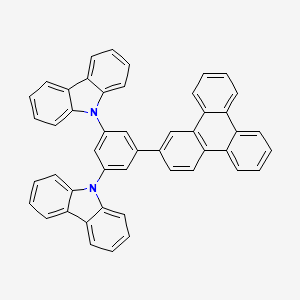
9,9'-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which make it an excellent candidate for use as a host material in phosphorescent OLEDs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of triphenylene and carbazole are reacted with a dibromo-substituted phenylene under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenylene and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives.
Applications De Recherche Scientifique
9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) has several scientific research applications:
Chemistry: Used as a host material in OLEDs due to its high triplet energy and excellent charge transport properties.
Medicine: Research is ongoing into its use in drug delivery systems, leveraging its structural stability and functionalizability.
Industry: Widely used in the development of high-efficiency OLEDs for display and lighting technologies.
Mécanisme D'action
The mechanism by which 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) exerts its effects is primarily through its role as a host material in OLEDs. It facilitates efficient energy transfer from the host to the guest emitter molecules, enhancing the overall electroluminescence efficiency. The compound’s high triplet energy level ensures that it can effectively transfer energy to various phosphorescent emitters, resulting in high quantum efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
Compared to these similar compounds, 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) offers a unique combination of high triplet energy and excellent charge transport properties. This makes it particularly suitable for use in RGB phosphorescent OLEDs, where efficient energy transfer and minimal efficiency roll-off are critical .
Propriétés
Formule moléculaire |
C48H30N2 |
|---|---|
Poids moléculaire |
634.8 g/mol |
Nom IUPAC |
9-(3-carbazol-9-yl-5-triphenylen-2-ylphenyl)carbazole |
InChI |
InChI=1S/C48H30N2/c1-2-15-37-35(13-1)36-14-3-4-16-38(36)44-29-31(25-26-39(37)44)32-27-33(49-45-21-9-5-17-40(45)41-18-6-10-22-46(41)49)30-34(28-32)50-47-23-11-7-19-42(47)43-20-8-12-24-48(43)50/h1-30H |
Clé InChI |
JROJVXYWOWQBAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)
![N-(2,4-difluorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113772.png)
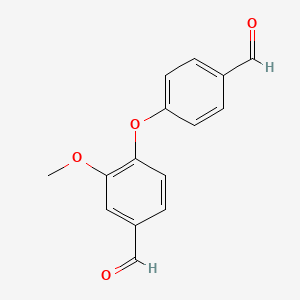
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
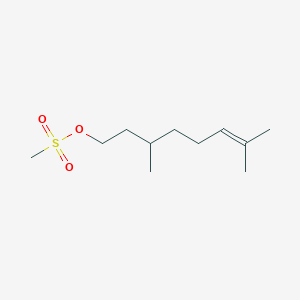
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
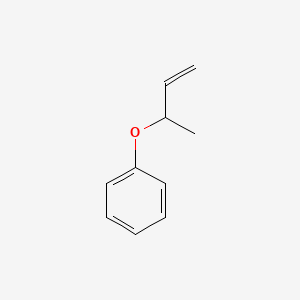
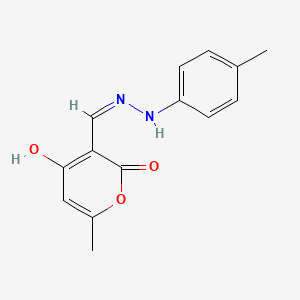
![(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B14113818.png)
![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)

